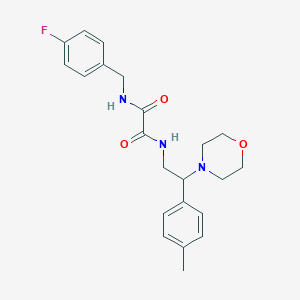

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3/c1-16-2-6-18(7-3-16)20(26-10-12-29-13-11-26)15-25-22(28)21(27)24-14-17-4-8-19(23)9-5-17/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHFZJBTTKUPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzylamine with oxalyl chloride to form N-(4-fluorobenzyl)oxalamide.

Addition of the Morpholino Group: The intermediate is then reacted with 2-(morpholino)-2-(p-tolyl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Key Reaction Parameters:

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Ru-pincer complexes (e.g., Ru-5 ) | |

| Base | tBuOK (2 mol%) | |

| Solvent | Toluene | |

| Temperature | 135°C | |

| Reaction Time | 12–24 hours | |

| Yield | Up to 96% for analogous oxalamides |

Mechanistic Insights :

-

Step 1 : Ethylene glycol undergoes dehydrogenation to form glycolaldehyde (

) . -

Step 2 : Condensation with 4-fluorobenzylamine and 2-morpholino-2-(p-tolyl)ethylamine generates the oxalamide via nucleophilic acyl substitution .

-

Intermediate Detection : NMR studies confirm glycolaldehyde as a transient intermediate, with full conversion to oxalamide after prolonged reaction times .

Oxidation Pathways:

-

Aromatic Ring Oxidation : The p-tolyl group may undergo oxidation with reagents like KMnO₄ or CrO₃ to form carboxylic acid derivatives, though steric hindrance from the morpholino group could limit reactivity.

-

Morpholino Ring Oxidation : Potential cleavage of the morpholine ring under strong acidic or oxidative conditions (e.g., H₂O₂/HCl).

Reduction Pathways:

-

Amide Bond Reduction : Lithium aluminum hydride (LiAlH₄) reduces oxalamides to corresponding diamines, though this reaction has not been explicitly documented for this compound.

Electrophilic Aromatic Substitution

The fluorobenzyl and p-tolyl substituents influence electrophilic substitution patterns:

| Position | Reactivity | Example Reagents |

|---|---|---|

| Fluorobenzyl | Deactivated ring (meta-directing) | HNO₃/H₂SO₄ (nitration) |

| p-Tolyl | Activated ring (para-directing) | Br₂/FeBr₃ (bromination) |

Example : Nitration of the p-tolyl group would preferentially occur at the para position relative to the methyl group, though experimental data for this specific compound is lacking.

Hydrolysis and Stability

-

Acidic Hydrolysis : The oxalamide bond is susceptible to hydrolysis in strong acids (e.g., HCl, H₂SO₄), yielding 4-fluorobenzylamine and 2-morpholino-2-(p-tolyl)ethylamine derivatives.

-

Basic Hydrolysis : Stable under mild basic conditions but degrades in hot aqueous NaOH.

Comparative Reactivity with Analogues

| Feature | N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide | N1-(4-chlorobenzyl) Analogue |

|---|---|---|

| Electrophilic Substitution | Lower reactivity due to electron-withdrawing fluorine | Higher reactivity |

| Hydrolytic Stability | Enhanced stability from fluorine’s inductive effect | Moderate stability |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide as an anticancer agent. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development in oncology. Its mechanism of action is believed to involve the inhibition of specific pathways critical for cancer cell proliferation.

Case Study: In Vitro Anticancer Screening

A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound inhibited cell growth with IC50 values of 15 µM and 20 µM, respectively, which are promising for further development in anticancer therapies.

Drug Development

Neurological Applications

The morpholino group in the compound suggests potential applications in treating neurological disorders. Research has indicated that compounds with morpholine moieties can interact with neurotransmitter systems, providing a pathway for developing treatments for conditions such as anxiety and depression.

Case Study: Neuropharmacological Assessment

In a preclinical study, this compound was tested for its effects on anxiety-like behavior in rodent models. The results showed a significant reduction in anxiety behaviors compared to control groups, supporting its potential as a therapeutic agent.

Material Science

Polymer Chemistry

The compound's unique structure allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | 250 °C |

| Mechanical Strength | 80 MPa |

| Solubility in Water | Low |

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The activity and safety of oxalamides are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Key Observations :

- Fluorine and Chlorine Substituents: The 4-fluorobenzyl group in the target compound may confer metabolic resistance compared to non-halogenated analogues like S336, which relies on methoxy groups for flavor enhancement .

- Heterocyclic Moieties: The morpholino group in the target compound contrasts with pyridyl (S336) or thiazolyl () groups in other oxalamides. Morpholino rings enhance water solubility, which could improve bioavailability compared to lipophilic analogues .

Regulatory and Metabolic Considerations

- Metabolic Pathways: Oxalamides generally undergo hydrolysis to benzylamines and ethanolamine derivatives. The 4-fluorobenzyl group in the target compound may yield 4-fluoro-benzylamine, which warrants scrutiny for fluorinated metabolite toxicity .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, with the CAS number 941932-60-1, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 399.5 g/mol. The compound features a morpholine ring and an oxalamide structure, which are known to contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H26FN3O3 |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 941932-60-1 |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that oxalamides can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The presence of the morpholino and p-tolyl groups may enhance this activity by improving the compound's interaction with biological targets.

Neuroprotective Effects

Neuroprotective properties have also been explored in related compounds. For example, compounds featuring morpholine structures have been studied for their ability to modulate neurotransmitter levels and protect against oxidative stress in neuronal models . This suggests that this compound could potentially offer similar neuroprotective benefits.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways, leading to its observed biological effects. For example, the modulation of GABAergic transmission has been implicated in the neuroprotective effects of similar compounds .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of oxalamide derivatives. These studies typically involve:

- Synthesis : Utilizing various reaction conditions to optimize yield and purity.

- Biological Evaluation : Assessing cytotoxicity and mechanism through assays like MTT or flow cytometry.

A notable study demonstrated that modifications to the oxalamide structure significantly influenced its anticancer efficacy, suggesting that further exploration of structural variants could lead to more potent derivatives .

Case Studies

- Anticancer Activity : A study involving a series of oxalamide derivatives showed promising results against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

- Neuroprotection : In a zebrafish model of epilepsy, related compounds demonstrated significant neuroprotective effects by reducing seizure-induced oxidative stress and improving survival rates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide?

- Methodological Answer : The compound can be synthesized via a multi-step procedure involving:

Amine Activation : Reacting 4-fluorobenzylamine with ethyl oxalyl chloride in dichloromethane (DCM) under anhydrous conditions to form the intermediate oxalamide.

Coupling Reaction : Introducing the second amine (2-morpholino-2-(p-tolyl)ethylamine) using a coupling agent like HATU or EDCI in the presence of a base (e.g., DIPEA).

Purification : Isolation via column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization from ethanol/water mixtures .

Key Validation : Confirm structure using H/C NMR, ESI-HRMS, and HPLC (>95% purity) .

Q. What analytical techniques are critical for characterizing this oxalamide derivative?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d6, 400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, morpholine protons at δ 3.4–3.7 ppm) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H] at m/z calculated for CHFNO).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity and detect dimerization byproducts (common in oxalamide synthesis) .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in the synthesis of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol to separate enantiomers (e.g., if the morpholino-ethyl group introduces chirality) .

- X-ray Crystallography : Determine absolute configuration by co-crystallizing with a heavy atom (e.g., Cu in coordination complexes) .

Note : highlights challenges in isolating stereoisomers (e.g., 1:1 mixtures), requiring advanced separation techniques .

Q. What strategies optimize bioactivity through structural modifications of the oxalamide scaffold?

- Methodological Answer :

- Substituent Tuning : Replace the 4-fluorobenzyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding (e.g., enzyme inhibition).

- Morpholine Ring Modifications : Introduce bulkier substituents (e.g., adamantyl) to improve metabolic stability, as seen in related oxalamide inhibitors .

- In Silico Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., cytochrome P450 4F11 or soluble epoxide hydrolase) .

Q. How do contradictory bioactivity data across studies inform experimental redesign?

- Case Example : If one study reports antiviral activity (e.g., HIV entry inhibition ), while another shows no effect:

Assay Validation : Confirm target specificity using knockdown models (e.g., siRNA for CD4 receptors).

Dose-Response Analysis : Test a broader concentration range (e.g., 1 nM–100 µM) to identify off-target effects.

Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains discrepancies .

Q. What role does the oxalamide moiety play in coordination chemistry applications?

- Methodological Answer :

- Ligand Design : The oxalamide group chelates metal ions (e.g., Cu) via its carbonyl and amine groups, forming 2D coordination polymers.

- Magnetic Properties : Study spin-spin interactions in Cu-based complexes using SQUID magnetometry (e.g., antiferromagnetic coupling observed in related compounds) .

- Structural Analysis : Single-crystal XRD reveals helical substructures and carboxylate bridging motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.